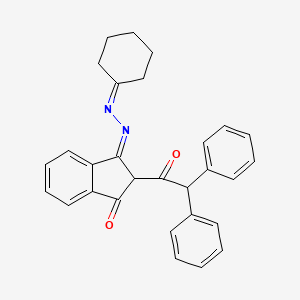
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with diphenylacetyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with indan-1-one under specific conditions to yield the final compound .
Analyse Chemischer Reaktionen
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one can be compared with other similar compounds such as:
2-Diphenylacetyl-3-(ethylidene-hydrazono)indan-1-one: This compound has a similar structure but with an ethylidene group instead of a cyclohexyl group.
2-Diphenylacetyl-3-(phenyl-hydrazono)indan-1-one: This compound has a phenyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific hydrazono group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
108041-11-8 |
|---|---|
Molekularformel |
C29H26N2O2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(3E)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one |
InChI |
InChI=1S/C29H26N2O2/c32-28-24-19-11-10-18-23(24)27(31-30-22-16-8-3-9-17-22)26(28)29(33)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,10-15,18-19,25-26H,3,8-9,16-17H2/b31-27- |
InChI-Schlüssel |
CULXSTLNPHOSFZ-QVTSOHHYSA-N |
SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Isomerische SMILES |
C1CCC(=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Kanonische SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



